N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide
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Overview
Description
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound features a complex structure with both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide typically involves multiple steps. One common method starts with the nitration of a diethylaminobenzene derivative, followed by reduction to introduce the amino group. The final step involves the reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antimicrobial sulfonamide.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide is unique due to its diethylamino substitution, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
CAS No. |
141085-26-9 |
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Molecular Formula |
C12H21N3O2S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-[[2-amino-5-(diethylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C12H21N3O2S/c1-4-15(5-2)11-6-7-12(13)10(8-11)9-14-18(3,16)17/h6-8,14H,4-5,9,13H2,1-3H3 |
InChI Key |
YZBWVMZWDVSHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)CNS(=O)(=O)C |
Origin of Product |
United States |
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